molecular formula C6H10N4 B13275142 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole

Cat. No.: B13275142
M. Wt: 138.17 g/mol
InChI Key: PEEMAJRDTULGQE-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Another method involves the Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is coupled with boronic acids

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the azetidine or triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving nitrogen-containing heterocycles.

    Medicine: The compound exhibits potential pharmacological activities, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    1H-pyrazole: A five-membered ring containing two nitrogen atoms.

    1H-imidazole: A five-membered ring containing two nitrogen atoms.

    1H-1,2,4-triazole: A five-membered ring containing three nitrogen atoms.

    1H-indole: A bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring.

    1H-indazole: A bicyclic structure containing a benzene ring fused to a five-membered ring with two nitrogen atoms.

    1H-benzotriazole: A bicyclic structure containing a benzene ring fused to a five-membered ring with three nitrogen atoms.

Uniqueness

2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is unique due to the combination of the azetidine and triazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)triazole

InChI

InChI=1S/C6H10N4/c1-2-9-10(8-1)5-6-3-7-4-6/h1-2,6-7H,3-5H2

InChI Key

PEEMAJRDTULGQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2N=CC=N2

Origin of Product

United States

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